molecular formula C9H15NO5 B1606603 Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate CAS No. 51925-56-5

Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate

Cat. No. B1606603
CAS RN: 51925-56-5
M. Wt: 217.22 g/mol
InChI Key: DFQQYYNSQWWZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate is a chemical compound with the linear formula C11H19NO5 . It is also known by other names such as Ethyl 3-{[(ethoxycarbonyl)methyl]amino}propionate, 3-{[(Ethoxycarbonyl)methyl]amino}propionic acid ethyl ester, and Ethyl N-(2-ethoxy-2-oxoethyl)-beta-alaninate .


Molecular Structure Analysis

The molecular weight of Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate is 245.278 . The CAS Number is 2181-32-0 . Further details about the molecular structure are not available in the search results.

Scientific Research Applications

1. Anticancer Potential

Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate and its analogues, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, have been researched for their potential in treating cancer. These compounds demonstrate an ability to mitigate drug resistance and synergize with various cancer therapies, particularly in leukemia cells. They exhibit low micromolar cytotoxicity against a range of hematologic and solid tumor cells and can selectively kill drug-resistant cells over parent cancer cells, indicating a promising role in treating cancers with multiple drug resistance (Das et al., 2009).

2. Pharmaceutical Research

In pharmaceutical research, derivatives of Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate have been used in studying polymorphism in investigational pharmaceutical compounds. Polymorphic forms of these derivatives are characterized using spectroscopic and diffractometric techniques, which is essential for understanding their physical and chemical properties, a key factor in drug development and manufacturing processes (Vogt et al., 2013).

3. Development of Bioanalytical Methods

Another significant application is in the development of bioanalytical methods. For instance, Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with potent acetylcholinesterase inhibition property, has been a focus of research for developing rapid and selective bioanalytical methods for its quantitative measurement. Such methods are crucial for understanding the pharmacokinetics and metabolism of new drugs (Nemani et al., 2018).

4. Solubility and Thermodynamic Studies

Solubility and thermodynamic properties of Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate derivatives are also a significant area of research. Understanding the solubility in various solvents and the associated thermodynamics is vital for the development of crystallization processes, which are key for the purification and production of pharmaceuticals (Li et al., 2016).

properties

IUPAC Name

ethyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-3-14-8(12)5-7(11)10-6-9(13)15-4-2/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQQYYNSQWWZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336465
Record name Ethyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate

CAS RN

51925-56-5
Record name Ethyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-(ETHOXYCARBONYLMETHYLAMINO)-3-OXOPROPIONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.